molecular formula C18H28FN3O B2772196 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide CAS No. 2094880-69-8

3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide

Numéro de catalogue: B2772196
Numéro CAS: 2094880-69-8
Poids moléculaire: 321.44
Clé InChI: HGZWLUYTVLDOTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials.

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has explored the synthesis of new compounds with potential anticonvulsant properties, focusing on hybrid molecules that combine fragments of well-known antiepileptic drugs. A study by Kamiński et al. (2015) synthesized a library of compounds, including ones similar in structure to 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide, demonstrating broad spectra of activity in preclinical seizure models. This research highlights the potential of such compounds in developing new treatments for epilepsy and other seizure-related disorders. Read more.

Receptor Antagonism

In the domain of receptor antagonism, a study highlighted the synthesis and activity of compounds acting as neurokinin-1 receptor antagonists. Although not directly related to this compound, this research provides insights into the development of orally active, water-soluble antagonists for potential clinical applications in treating conditions like emesis and depression. The methodologies and findings could inform future research into similar compounds. Read more.

Sigma Ligand Affinity

Another study explored the synthesis of compounds with high affinity for sigma 1 and sigma 2 binding sites, which are of interest for their potential in treating neurological disorders. While this research does not directly mention this compound, it contributes to the understanding of how modifying chemical structures can impact affinity and selectivity for specific receptors, which is relevant for the development of targeted therapies. Read more.

Histamine H4 Receptor Ligand Development

Research by Altenbach et al. (2008) focused on the development of ligands for the histamine H4 receptor, which plays a role in inflammatory and immune responses. This study emphasizes the importance of structural modifications to enhance ligand potency and efficacy, potentially guiding future research into related compounds with therapeutic applications in inflammation and pain management. Read more.

Pharmacokinetic Characteristics in SARMs

A study on the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) in rats highlights the significance of molecular properties in achieving ideal pharmacokinetic profiles for preclinical studies. This research, while not directly related to this compound, underscores the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of new compounds for their successful development as therapeutic agents. Read more.

Propriétés

IUPAC Name

3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O/c1-18(2,3)16-13-22(11-10-21(16)4)9-8-17(23)20-15-7-5-6-14(19)12-15/h5-7,12,16H,8-11,13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZWLUYTVLDOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCN1C)CCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094880-69-8
Record name 3-(3-tert-butyl-4-methylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.